Methyl 7-methyl-2,4-dioxo-1-phenyl-3-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family
Preparation Methods
The synthesis of METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves several steps. One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine-5-one structure. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes such as dihydrofolate reductase (DHFR). This inhibition disrupts critical cellular pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PYRIDIN-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE include:
7-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid: This compound shares a similar core structure but differs in its functional groups.
2,4-Diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine: Another related compound with variations in its substituents.
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 7-methyl-2,4-dioxo-1-phenyl-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H18N4O4/c1-14-12-17(21(28)30-2)18-19(24-14)26(16-6-4-3-5-7-16)22(29)25(20(18)27)13-15-8-10-23-11-9-15/h3-12H,13H2,1-2H3 |
InChI Key |
OFTJMIKUIRYCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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